molecular formula C11H6BrF3N2O2 B13706951 5-Bromo-4-[4-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde

5-Bromo-4-[4-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde

Cat. No.: B13706951
M. Wt: 335.08 g/mol
InChI Key: JVJUOKVQZSLVRT-UHFFFAOYSA-N
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Description

5-Bromo-4-[4-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an imidazole ring with an aldehyde functional group. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-[4-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-[4-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: N-bromosuccinimide (NBS), nucleophiles for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Bromo-4-[4-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The bromine and trifluoromethoxy groups may enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-[4-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde is unique due to the presence of both the bromine atom and the trifluoromethoxy group on the imidazole ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H6BrF3N2O2

Molecular Weight

335.08 g/mol

IUPAC Name

5-bromo-4-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C11H6BrF3N2O2/c12-10-9(16-8(5-18)17-10)6-1-3-7(4-2-6)19-11(13,14)15/h1-5H,(H,16,17)

InChI Key

JVJUOKVQZSLVRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(NC(=N2)C=O)Br)OC(F)(F)F

Origin of Product

United States

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